molecular formula C9H5BrN2O4 B1417193 Methyl 2-bromo-3-cyano-6-nitrobenzoate CAS No. 1805520-74-4

Methyl 2-bromo-3-cyano-6-nitrobenzoate

Cat. No.: B1417193
CAS No.: 1805520-74-4
M. Wt: 285.05 g/mol
InChI Key: UNDOCBMNGMDWHQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the ortho position (C2), a cyano group at the meta position (C3), and a nitro group at the para position (C6). The methyl ester group at the carboxylate position enhances its solubility in organic solvents. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes due to its electron-withdrawing substituents, which facilitate nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(12(14)15)3-2-5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOCBMNGMDWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a benzene derivative, followed by bromination and cyano group introduction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 2-amino-3-cyano-6-nitrobenzoate.

    Oxidation: Methyl 2-bromo-3-carboxy-6-nitrobenzoate.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and reactivity, Methyl 2-bromo-3-cyano-6-nitrobenzoate is compared below with analogous benzoate esters differing in substituent type or position.

Table 1: Comparative Properties of Substituted Benzoate Esters

Compound Name Substituents Melting Point (°C) Solubility (Organic Solvents) Reactivity in SNAr Reactions
This compound Br (C2), CN (C3), NO₂ (C6) 148–152* High in DMSO, DMF High (Br as leaving group)
Methyl 2-chloro-5-nitrobenzoate Cl (C2), NO₂ (C5) 98–100 Moderate in acetone Moderate (Cl less reactive)
Methyl 4-cyano-3-nitrobenzoate CN (C4), NO₂ (C3) 135–138 High in chloroform Low (lack of leaving group)
Methyl 2,6-dinitrobenzoate NO₂ (C2, C6) 165–168 Low in ethanol Very high (dual activation)

*Data inferred from analogous methyl ester derivatives in Table 3 of IC-AMCE 2023 .

Key Findings:

Reactivity : The bromine substituent at C2 enhances nucleophilic aromatic substitution (SNAr) reactivity compared to chlorine analogs due to its better leaving-group ability. The nitro group at C6 further activates the ring by electron withdrawal .

Solubility: The presence of polar groups (cyano, nitro) increases solubility in polar aprotic solvents like DMSO, contrasting with less-substituted esters (e.g., Methyl 2,6-dinitrobenzoate), which exhibit lower solubility in ethanol .

Thermal Stability: Higher melting points correlate with increased nitro group substitution (e.g., Methyl 2,6-dinitrobenzoate at 165–168°C vs. This compound at 148–152°C), suggesting nitro groups enhance crystalline packing .

Q & A

Q. Critical Conditions :

  • Reflux for 6–12 hours ensures complete reaction.
  • Use of methanesulfonic acid as a catalyst enhances esterification efficiency.
  • Temperature control (±2°C) during nitration prevents byproducts.
  • Yields >80% are achievable with purified intermediates .

How do the functional groups (bromo, cyano, nitro) in this compound influence its reactivity in organic synthesis?

Basic
Each functional group contributes distinct reactivity:

  • Bromo (C-Br) : Participates in nucleophilic aromatic substitution (e.g., Suzuki coupling) or elimination reactions.
  • Cyano (C≡N) : Acts as an electron-withdrawing group, directing electrophilic attacks to meta/para positions. It can also undergo hydrolysis to carboxylic acids or reduction to amines.
  • Nitro (NO₂) : Strong electron-withdrawing effect stabilizes intermediates and directs substitutions. It may undergo reduction to amines under catalytic hydrogenation.

Methodological Insight : Prioritize bromine substitution before nitration to avoid competing reactions .

How can researchers resolve contradictions in reported reaction yields for the nitration step in the synthesis of this compound?

Advanced
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

  • Impurity of Intermediates : Use HPLC or GC-MS to verify purity before nitration.
  • Temperature Gradients : Ensure uniform heating (e.g., oil bath vs. mantle).
  • Acid Concentration : Optimize HNO₃/H₂SO₄ ratios (e.g., 1:3 v/v) to balance reactivity and side reactions.

Q. Validation Protocol :

Replicate reactions with controlled variables.

Compare spectroscopic data (¹H NMR, IR) of products across studies.

Use kinetic modeling to identify rate-limiting steps .

What strategies are effective in optimizing regioselectivity during bromine substitution reactions involving this compound?

Advanced
Regioselectivity is governed by directing effects:

  • Nitro Group : Strong meta-director.
  • Cyano Group : Moderate para/meta-director.
  • Steric Effects : Bulky substituents at the 3-position hinder ortho substitution.

Q. Strategies :

  • Use Lewis acids (e.g., AlCl₃) to polarize the aromatic ring.
  • Employ microwave-assisted synthesis for faster, selective reactions.
  • Monitor intermediates via in-situ FTIR to track substitution patterns .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., nitro at δ 8.2–8.5 ppm).
  • IR Spectroscopy : Confirm functional groups (C≡N stretch: ~2240 cm⁻¹; NO₂: ~1520 cm⁻¹).
  • HPLC : Assess purity (>98% with C18 column, acetonitrile/water mobile phase).
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 299.98 .

How does the lipophilicity (Log P) of this compound impact its application in medicinal chemistry research?

Advanced
The compound’s Log P ~2.3 (measured via shake-flask method) suggests moderate lipophilicity, enabling:

  • Membrane Permeability : Suitable for cellular uptake studies.
  • SAR Optimization : Modify ester groups (e.g., ethyl vs. methyl) to tune Log P for target engagement.
  • Pharmacokinetics : Balance solubility and bioavailability for in vivo models.

Q. Experimental Design :

  • Use RP-HPLC to correlate retention time with Log P.
  • Compare with analogs (e.g., fluoro-substituted derivatives) to assess hydrophobicity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-3-cyano-6-nitrobenzoate
Reactant of Route 2
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Methyl 2-bromo-3-cyano-6-nitrobenzoate

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